REACTION_SMILES
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[CH3:20][CH2:21][O:22][C:23]([CH3:24])=[O:25].[N+:1]([O-:2])(=[O:3])[c:4]1[cH:5][c:6]2[cH:7][n:8][n:9]([CH2:13][CH2:14][N:15]3[CH2:16][CH2:17][CH2:18][CH2:19]3)[c:10]2[cH:11][cH:12]1>>[NH2:1][c:4]1[cH:5][c:6]2[cH:7][n:8][n:9]([CH2:13][CH2:14][N:15]3[CH2:16][CH2:17][CH2:18][CH2:19]3)[c:10]2[cH:11][cH:12]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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O=[N+]([O-])c1ccc2c(cnn2CCN2CCCC2)c1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1ccc2c(cnn2CCN2CCCC2)c1
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Name
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Type
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product
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Smiles
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Nc1ccc2c(cnn2CCN2CCCC2)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |